

Application Note: Analytical Characterization & Purity Profiling of (R)-(-)-2-Nonyl Isothiocyanate

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Compound of Interest

Compound Name: (R)-(-)-2-Nonyl isothiocyanate

CAS No.: 737000-85-0

Cat. No.: B1424462

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

(R)-(-)-2-Nonyl isothiocyanate (CAS 737000-85-0) is a lipophilic, chiral isothiocyanate (ITC) of increasing interest in medicinal chemistry due to its potential antimicrobial and chemopreventive properties. Unlike short-chain ITCs (e.g., allyl ITC), the C9 nonyl chain confers significant hydrophobicity, altering its bioavailability and interaction with biological thiols.

Technical Challenge: The primary analytical hurdle is ensuring enantiomeric purity. The biological activity of ITCs is often stereospecific; the (R)-enantiomer may exhibit distinct binding kinetics to target proteins (e.g., tubulin, Keap1) compared to the (S)-form. Furthermore, ITCs are electrophilic and moisture-sensitive, readily hydrolyzing to amines or forming thioureas, necessitating strict handling protocols.

This guide provides a validated workflow for:

- Identity Confirmation: Spectroscopic signatures.
- Chiral Purity: A robust indirect HPLC method via diastereomeric derivatization (Self-Validating).
- Chemical Purity: GC-FID/MS profiling for volatile impurities.

Physicochemical Identification

Before advanced profiling, fundamental identity must be established.

Spectroscopic Signatures

- FT-IR (Neat): The isothiocyanate group (-N=C=S) provides a definitive, broad, and strong absorption peak.
 - Target Band:

(Asymmetric stretching).
 - Note: Absence of broad bands at

confirms the absence of residual amine precursor or hydrolysis products.
- ¹H NMR (CDCl₃):
 - Chiral Center Methine: The proton at the C2 position (chiral center) typically appears as a multiplet around

, shifted downfield by the NCS group.
 - Terminal Methyl: Triplet at

.
 - Internal Methyl (C1): Doublet around

.

Optical Rotation

The designation "(-)" indicates levorotation.^[1]

- Method: Polarimetry (Sodium D-line, 589 nm).
- Solvent: Chloroform or Methanol (Anhydrous).

- Acceptance Criteria: Observed rotation

must be negative.[2]

- Expert Insight: Specific rotation

is concentration/temperature dependent. Always run a blank solvent check immediately prior to measurement to correct for drift.

Protocol A: Chemical Purity by GC-FID/MS

Objective: Quantify volatile impurities (e.g., 2-nonylamine, residual solvents, synthesis byproducts). Rationale: The volatility of the C9 chain makes Gas Chromatography (GC) the superior choice over LC for general purity, provided the injector temperature does not induce thermal degradation.

Experimental Conditions

Parameter	Setting
Column	DB-5ms or Rtx-5 (30 m x 0.25 mm x 0.25 µm)
Carrier Gas	Helium, Constant Flow 1.0 mL/min
Inlet	Split (20:1), 220°C (Keep <250°C to prevent degradation)
	60°C (1 min)
Oven Program	15°C/min to 280°C
	Hold 5 min
Detector	FID (280°C) or MS (Scan 40-500 m/z)
Sample Prep	Dilute to 1 mg/mL in Dichloromethane (DCM)

Critical Control Point: Ensure the solvent (DCM) is anhydrous. Traces of water in the vial can hydrolyze the ITC to 2-nonylamine during the autosampler wait time, appearing as a "ghost" impurity peak.

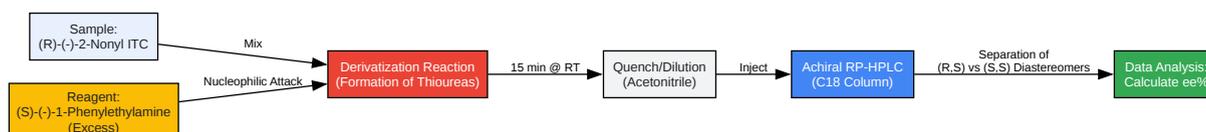
Protocol B: Enantiomeric Purity (The "Gold Standard" Method)

Objective: Determine Enantiomeric Excess (ee%) of (R)-(-)-2-Nonyl ITC.

Method Selection Strategy: While Chiral GC (using Cyclodextrin phases) is possible, it often requires expensive, dedicated columns and long method development times. Recommended Approach: Indirect Chiral HPLC via Derivatization.

- Mechanism: React the chiral ITC with a pure chiral amine (e.g., (S)-(-)-1-Phenylethylamine).
- Result: The enantiomers ((R)-ITC and (S)-ITC) convert into diastereomeric thioureas.
- Benefit: Diastereomers have different physical properties and separate easily on standard achiral C18 columns. This method is self-validating because you can purposely mix the (R)-ITC with a small amount of racemic amine to prove the separation capability.

Workflow Diagram (DOT)



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Figure 1: Indirect Chiral Purity Workflow. The reaction converts enantiomers into separable diastereomers.

Detailed Protocol Steps

- Derivatization Reagent Prep: Prepare a 10 mM solution of (S)-(-)-1-Phenylethylamine in Acetonitrile.
- Sample Prep: Dissolve ~2 mg of (R)-(-)-2-Nonyl ITC in 1 mL Acetonitrile.

- Reaction: Mix 100 μ L of Sample + 200 μ L of Reagent.
 - Chemistry: The amine nucleophile attacks the electrophilic carbon of the -N=C=S group.
 - Conditions: Vortex and let stand at Room Temperature for 15 minutes. (Reaction is rapid and quantitative).
- Analysis: Inject directly onto HPLC.

HPLC Conditions

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 μ m)
Mobile Phase A	Water + 0.1% Formic Acid
Mobile Phase B	Acetonitrile + 0.1% Formic Acid
Gradient	40% B to 90% B over 15 min
Detection	UV @ 245 nm (Thiourea chromophore is strong UV absorber)
Resolution (Rs)	Expect Rs > 2.0 between the (R,S) and (S,S) diastereomers.

Calculation of Enantiomeric Excess (ee):

Stability & Handling (Bio-Applications)

Researchers utilizing (R)-(-)-2-Nonyl ITC for biological assays (e.g., MIC determination against *H. pylori* or MRSA) must account for its reactivity.

- Aqueous Instability: In cell culture media (pH 7.4), ITCs slowly hydrolyze.
 - Mitigation: Prepare stock solutions in DMSO (anhydrous). Do not dilute into aqueous media until the moment of application.
- Thiol Interaction: ITCs react with protein thiols and glutathione (GSH).

- Assay Note: If your assay media contains high FBS (serum) or added thiols (mercaptoethanol), the effective concentration of ITC will drop rapidly due to protein binding.
- Recommendation: Use serum-free media for short-term exposure studies to establish accurate IC50 values.

References

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